2-(Methylthio)-4-(trifluoromethyl)phenol
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Overview
Description
2-(Methylthio)-4-(trifluoromethyl)phenol is an organic compound characterized by the presence of a trifluoromethyl group and a methylthio group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of thiophenols using trifluoromethyl phenyl sulfone under visible light irradiation . This reaction involves the formation of electron donor-acceptor complexes and single electron transfer reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-4-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Halogenated or nitrated derivatives.
Reduction: Reduced trifluoromethyl derivatives.
Scientific Research Applications
2-(Methylthio)-4-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the methylthio group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)phenol: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-(Trifluoromethyl)phenol: Lacks the methylthio group, affecting its reactivity and applications.
2-(Methylthio)-4-(trifluoromethyl)aniline: Contains an amino group instead of a phenol group, leading to different biological activities.
Uniqueness
2-(Methylthio)-4-(trifluoromethyl)phenol is unique due to the combination of the trifluoromethyl and methylthio groups on the phenol ring. This combination imparts distinct chemical properties, such as enhanced lipophilicity and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H7F3OS |
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Molecular Weight |
208.20 g/mol |
IUPAC Name |
2-methylsulfanyl-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H7F3OS/c1-13-7-4-5(8(9,10)11)2-3-6(7)12/h2-4,12H,1H3 |
InChI Key |
SIIVSJJXGOXPRE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)C(F)(F)F)O |
Origin of Product |
United States |
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